2-(5-Ethyl-2-furoyl)guanidine

Description

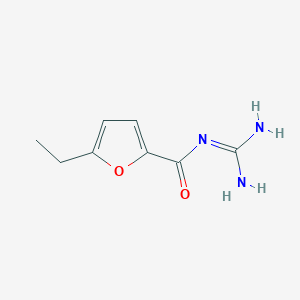

2-(5-Ethyl-2-furoyl)guanidine is a guanidine derivative characterized by a 5-ethyl-substituted furoyl group attached to the guanidine moiety. Guanidine derivatives are known for their diverse biological activities, including roles as enzyme inhibitors, receptor antagonists, and antimicrobial agents . The 5-ethyl substituent on the furan ring may enhance lipophilicity, influencing bioavailability and target binding compared to simpler guanidine derivatives .

Properties

CAS No. |

62120-06-3 |

|---|---|

Molecular Formula |

C8H11N3O2 |

Molecular Weight |

181.19 g/mol |

IUPAC Name |

N-(diaminomethylidene)-5-ethylfuran-2-carboxamide |

InChI |

InChI=1S/C8H11N3O2/c1-2-5-3-4-6(13-5)7(12)11-8(9)10/h3-4H,2H2,1H3,(H4,9,10,11,12) |

InChI Key |

XNBXOOHMNZQKJE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(O1)C(=O)N=C(N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Ethyl-2-furoyl)guanidine typically involves the reaction of 5-ethyl-2-furoic acid with guanidine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the furoyl group and the guanidine moiety .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(5-Ethyl-2-furoyl)guanidine can undergo various chemical reactions, including:

Oxidation: The furoyl group can be oxidized to form corresponding carboxylic acids.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The guanidine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Substituted guanidine derivatives.

Scientific Research Applications

2-(5-Ethyl-2-furoyl)guanidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Ethyl-2-furoyl)guanidine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and immune response

Comparison with Similar Compounds

Key Observations :

- Furan Modifications: T-593 and ranitidine derivatives feature functionalized furan rings (methylamino or dimethylamino groups), enhancing receptor binding. The 5-ethyl group in this compound may similarly optimize hydrophobic interactions .

- Guanidine Backbone : All compounds retain the guanidine core, which can form hydrogen bonds and ionic interactions, critical for biological activity .

- Ring Size and Activity : Hexahydroazepinylguanidine (7-membered ring) shows superior antihypertensive activity compared to smaller rings (e.g., piperidyl), suggesting steric and electronic effects dictate potency .

Pharmacological and Functional Differences

- T-593 vs. This compound : T-593’s methylsulfonyl and thioether groups confer potent H2-receptor antagonism (oral ED50: ~3 mg/kg in rats) and prolonged acid suppression (12-hour duration). In contrast, the simpler structure of this compound may limit receptor specificity but could favor broader enzyme interactions .

- Ranitidine Analogs: The dimethylamino group in ranitidine derivatives enhances solubility and H2-receptor affinity, whereas the ethyl group in this compound might prioritize membrane permeability .

- Antihypertensive Guanidines : Hexahydroazepinylguanidine’s activity highlights the importance of ring size; this compound lacks such cyclic systems, likely limiting cardiovascular effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.